N-1-adamantyl-4-aminobenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-aminobenzenesulfonamide typically involves the reaction of 1-adamantylamine with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters, such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-4-aminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-1-adamantyl-4-aminobenzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-aminobenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group interacts with enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: An antibacterial agent used to treat infections.
Uniqueness
N-1-adamantyl-4-aminobenzenesulfonamide is unique due to its adamantyl group, which imparts enhanced stability and membrane penetration properties compared to other sulfonamides. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-adamantyl)-4-aminobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQKPHYUBCDZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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